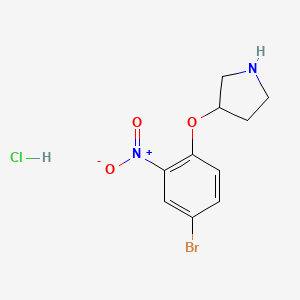

3-(4-Bromo-2-nitrophenoxy)pyrrolidine hydrochloride

Description

Historical context and discovery

The development of this compound emerges from the broader historical evolution of pyrrolidine chemistry, which has been a cornerstone of heterocyclic research for over a century. The pyrrolidine ring, also known as tetrahydropyrrole, represents one of the most important five-membered nitrogen-containing heterocycles and serves as the core structure of numerous biologically and pharmacologically active molecules, as well as many alkaloids and bioactive compounds. The systematic exploration of pyrrolidine derivatives gained significant momentum during the mid-20th century, when researchers began to recognize the profound impact that nitrogen heterocycles could have on biological activity and pharmaceutical applications.

The specific compound this compound, with Chemical Abstracts Service number 1219976-31-4, represents a more recent advancement in this field, reflecting the modern approach to drug discovery that emphasizes the strategic incorporation of halogen and nitro substituents into heterocyclic frameworks. The molecular formula C₁₀H₁₂BrClN₂O₃ and molecular weight of 323.57 grams per mole indicate the compound's substantial molecular complexity, which has been deliberately designed to enhance its potential for diverse chemical transformations and biological interactions. The development of this particular derivative can be traced to advances in nucleophilic aromatic substitution reactions, which enabled the efficient synthesis of phenoxy-substituted pyrrolidines with precise control over substitution patterns.

The historical significance of this compound also lies in its representation of the evolution from simple pyrrolidine derivatives to more sophisticated polyfunctional molecules that can serve multiple roles in chemical research. Early pyrrolidine research focused primarily on simple alkyl-substituted derivatives, but the introduction of aromatic ether linkages and electron-withdrawing groups like bromine and nitro substituents has opened new avenues for chemical reactivity and biological activity. The compound's development reflects the modern understanding that strategic placement of functional groups can dramatically alter both the chemical properties and biological profiles of heterocyclic compounds.

Position within pyrrolidine derivative research

This compound occupies a distinctive position within the expansive landscape of pyrrolidine derivative research, representing a sophisticated example of how modern medicinal chemistry approaches the design of heterocyclic compounds. The pyrrolidine scaffold continues to be utilized as an intermediate in drug research and development studies for the development of molecules that could be new drug candidates. The compound's unique structural features place it at the intersection of several important research themes, including halogenated heterocycles, nitro-containing pharmaceuticals, and ether-linked aromatic systems.

Within the broader context of pyrrolidine research, this compound exemplifies the current trend toward increasing molecular complexity and functional group diversity. The five-membered pyrrolidine ring provides the fundamental scaffold that has proven so valuable in medicinal chemistry due to its ability to efficiently explore pharmacophore space through sp³-hybridization, its contribution to molecular stereochemistry, and its enhanced three-dimensional coverage due to the non-planarity of the ring—a phenomenon called pseudorotation. The incorporation of the 4-bromo-2-nitrophenoxy substituent adds layers of chemical reactivity and potential biological activity that distinguish this compound from simpler pyrrolidine derivatives.

The compound's position is further defined by its relationship to other successful pyrrolidine-containing pharmaceuticals and research compounds. Some pyrrolidine derivatives are known to be employed as pharmacophore groups, with documented antibacterial, antifungal, antiviral, antimalarial, antitumoral, anti-inflammatory, anticonvulsant, and antioxidant activities, while others demonstrate diverse enzyme inhibitory effects. The specific combination of structural elements in this compound suggests potential applications across multiple therapeutic areas, positioning it as a valuable research tool for exploring structure-activity relationships.

| Structural Classification | Characteristics |

|---|---|

| Core heterocycle | Five-membered pyrrolidine ring |

| Aromatic substituent | 4-Bromo-2-nitrophenoxy group |

| Counterion | Hydrochloride salt |

| Molecular complexity | Polyfunctional with multiple reactive sites |

| Research category | Pharmaceutical intermediate and building block |

Significance in chemical research and development

The significance of this compound in chemical research and development extends across multiple dimensions of modern pharmaceutical science and synthetic chemistry. This compound has garnered attention in various fields, particularly in medicinal chemistry and materials science, where its unique molecular structure, which combines a pyrrolidine ring with a chloro-nitrophenoxy group, makes it a versatile building block for the synthesis of more complex molecules. Its potential applications include drug development, enzyme inhibition studies, and the synthesis of novel materials and catalysts.

The compound's research significance is fundamentally rooted in its structural versatility and the multiple reactive sites it presents for chemical modification. The synthesis of this compound typically employs nucleophilic aromatic substitution reactions, where the process begins with the reaction of 4-bromo-2-nitrophenol with pyrrolidine, where the chloro group is replaced by the pyrrolidine moiety under basic conditions. This synthetic accessibility makes the compound particularly valuable as a starting material for the preparation of libraries of related compounds for structure-activity relationship studies.

From a mechanistic perspective, the significance of this compound lies in its potential for diverse chemical transformations. The compound can undergo several types of chemical reactions, including reduction of the nitro group to an amino group, nucleophilic substitution at the bromine position, and various modifications of the pyrrolidine nitrogen. This reactivity profile makes it an excellent scaffold for medicinal chemists seeking to explore chemical space systematically. The mechanism of action for compounds derived from this scaffold primarily involves interaction with biological targets such as enzymes and receptors, where the compound may inhibit specific enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

The compound's significance is further enhanced by its role in advancing our understanding of heterocyclic chemistry and its applications in pharmaceutical research. The strategic combination of electron-withdrawing groups (nitro and bromo) with the electron-rich pyrrolidine ring creates opportunities for fine-tuning electronic properties and biological activity. This makes the compound particularly valuable for researchers investigating the relationships between molecular structure and biological function.

Current research landscape

The current research landscape surrounding this compound reflects the dynamic and rapidly evolving field of pyrrolidine-based drug discovery and chemical biology. Recent insights about pyrrolidine core skeletons in pharmacology have demonstrated the continued importance of this class of compounds, with significant advancements occurring particularly during the period from 2015 to 2023. The compound exists within a research environment characterized by intensive investigation of pyrrolidine derivatives for diverse therapeutic applications and as tools for chemical biology research.

Contemporary research involving pyrrolidine derivatives has revealed remarkable diversity in biological activities and synthetic applications. Recent studies have demonstrated that pyrrolidine-containing compounds exhibit significant potential as cholinesterase inhibitors, with some derivative compounds showing acetylcholinesterase inhibition properties with inhibitory concentration values in the nanomolar range. Additionally, novel pyrrolidine-based benzenesulfonamide derivatives have been developed as carbonic anhydrase and acetylcholinesterase inhibitors, together with their antimicrobial properties, demonstrating the versatility of the pyrrolidine scaffold.

The synthesis and characterization of related compounds have provided important insights into the structure-activity relationships of pyrrolidine derivatives. Recent research has focused on 1,2,4-oxadiazole pyrrolidine derivatives that have been tested for antibacterial activity against different bacterial strains by inhibiting deoxyribonucleic acid gyrase and topoisomerase IV, which are important targets for antibacterial agents. These studies have revealed that compounds containing 4-chlorophenyl groups in their structures show particularly promising activity profiles, suggesting that halogen substitution patterns similar to those found in this compound may be crucial for biological activity.

| Research Area | Recent Developments | Relevance to Target Compound |

|---|---|---|

| Enzyme inhibition | Cholinesterase and carbonic anhydrase inhibitors | Potential for similar mechanisms |

| Antibacterial activity | DNA gyrase and topoisomerase IV inhibition | Halogen substitution importance |

| Synthetic methodology | Nucleophilic aromatic substitution optimization | Direct synthetic applications |

| Structure-activity relationships | Pyrrolidine substitution pattern studies | Framework for optimization |

Current investigations into pyrrolidine derivatives have also expanded into areas such as anthelmintic drug development, where pyrrolidine oxadiazoles have been designed as new candidates due to their resistance to over-used anthelmintic drugs against parasitic roundworms. The synthesis of polyhydroxylated pyrrolidine derivatives for glycosidase and aldose reductase enzyme inhibition has demonstrated the potential for pyrrolidine-based compounds in treating diabetes and related metabolic disorders. These diverse applications underscore the broad research interest in pyrrolidine derivatives and provide context for understanding the potential applications of this compound.

Properties

IUPAC Name |

3-(4-bromo-2-nitrophenoxy)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O3.ClH/c11-7-1-2-10(9(5-7)13(14)15)16-8-3-4-12-6-8;/h1-2,5,8,12H,3-4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCWPCXPXDCAQDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=C(C=C(C=C2)Br)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219976-31-4 | |

| Record name | Pyrrolidine, 3-(4-bromo-2-nitrophenoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219976-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(4-Bromo-2-nitrophenoxy)pyrrolidine hydrochloride typically involves:

- Preparation or procurement of 4-bromo-2-nitrophenol as the aromatic phenol precursor.

- Nucleophilic substitution or etherification reaction between 4-bromo-2-nitrophenol and a pyrrolidine derivative.

- Conversion of the free base to its hydrochloride salt for stability and isolation.

This general approach is consistent across literature and commercial synthesis routes.

Preparation of 4-Bromo-2-nitrophenol Precursor

While direct preparation of this compound is less frequently detailed, the synthesis of the key intermediate 4-bromo-2-nitrophenol or related derivatives is well documented.

A notable method involves:

- Starting from 2-chloro-4-bromo-6-nitrotoluene or 3-chloro-4-bromo-2-nitrotoluene.

- Reaction with metallic sodium in cyclohexane under controlled temperature conditions (0–50°C) to form sodium cresyl intermediates.

- Rearrangement and carboxylation with carbon dioxide gas to yield 4-bromo-2-nitrophenylacetic acid, which can be further processed to phenolic derivatives.

This multi-step process ensures high yield (above 90%) and purity of the bromonitrophenyl intermediate, which can then be converted to the phenol necessary for ether formation.

Ether Formation via Nucleophilic Substitution

The core step in synthesizing this compound is the formation of the aryl ether bond between the 4-bromo-2-nitrophenol and pyrrolidine.

- The phenol group of 4-bromo-2-nitrophenol acts as a nucleophile after deprotonation (often using a base such as potassium carbonate or sodium hydride).

- The pyrrolidine derivative, typically as a halide or activated leaving group, undergoes nucleophilic substitution with the phenolate ion.

- The reaction is carried out in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at moderate temperatures (room temperature to 50°C) to facilitate the substitution.

This method is standard in aryl ether synthesis and ensures selective formation of the target compound.

Formation of the Hydrochloride Salt

After isolation of the free base 3-(4-Bromo-2-nitrophenoxy)pyrrolidine, it is converted to the hydrochloride salt by:

Representative Synthetic Procedure (Summarized)

Research Findings and Yields

- The key intermediate 4-bromo-2-nitrophenylacetic acid is synthesized in yields exceeding 90%, indicating efficient precursor preparation.

- The overall yield of the final this compound depends on the efficiency of the nucleophilic substitution and salt formation steps but is typically high due to the straightforward reaction mechanism.

- Purity and identity are confirmed by standard analytical techniques including NMR, LC-MS, and melting point analysis, although specific data for this compound is limited in open literature.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting materials | 4-bromo-2-nitrophenol, pyrrolidine, bases (K2CO3, NaH) |

| Solvents | Cyclohexane (for precursor), DMF or THF (for ether formation), ethanol (for salt formation) |

| Temperature range | 0–50°C for key steps |

| Reaction time | 30 min to several hours depending on step |

| Yields | >90% for precursor, high for ether formation |

| Purification | Extraction, crystallization, salt formation |

| Analytical methods | LC-MS, NMR, melting point |

Chemical Reactions Analysis

Types of Reactions: 3-(4-Bromo-2-nitrophenoxy)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.

Reduction: The nitro group can be reduced to an amine group.

Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2) in the presence of a catalyst.

Substitution: Nucleophiles such as sodium iodide (NaI) can be used for substitution reactions.

Major Products Formed:

Oxidation: Nitroso derivatives, nitrate esters.

Reduction: Amines, such as 3-(4-bromo-2-aminophenoxy)pyrrolidine.

Substitution: Various substituted pyrrolidines depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

3-(4-Bromo-2-nitrophenoxy)pyrrolidine hydrochloride has been investigated for its potential as a therapeutic agent due to its ability to modulate biological pathways. Notably, it has shown promise in:

- Orexin Receptor Agonism: Research indicates that similar pyrrolidine derivatives can act as agonists for orexin receptors, which are implicated in regulating sleep-wake cycles and appetite. This suggests potential applications in treating disorders like narcolepsy and obesity .

- Anticancer Activity: Compounds with similar structures have been studied for their ability to inhibit cancer cell proliferation. The bromine and nitro substituents are thought to enhance interactions with specific molecular targets involved in tumor growth .

Neuroscience

The compound's interaction with neurotransmitter systems makes it a candidate for studying neurological disorders. Its structural analogs have been shown to influence glutamate receptors, which are critical in synaptic transmission and plasticity .

Biological Probes

Due to its unique chemical structure, this compound can serve as a chemical probe in biological studies. It may help elucidate the mechanisms of enzyme activities or receptor interactions, particularly in the context of pharmacological screening .

Table: Summary of Key Studies Involving Pyrrolidine Derivatives

Mechanism of Action

The mechanism by which 3-(4-Bromo-2-nitrophenoxy)pyrrolidine hydrochloride exerts its effects depends on its molecular targets and pathways involved. For example, in biological systems, the nitro group may interact with enzymes or receptors, leading to specific biological responses. The bromo group can also play a role in binding to target molecules, influencing the compound's overall activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and physicochemical differences between 3-(4-Bromo-2-nitrophenoxy)pyrrolidine hydrochloride and its analogues:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number | Primary Applications |

|---|---|---|---|---|---|

| 3-(4-Bromo-2-nitrophenoxy)pyrrolidine HCl | C₁₀H₁₁BrN₂O₃·HCl | 323.5 | Nitro (NO₂), Bromo (Br) | 1219976-31-4 | Pharmaceutical research, synthesis |

| 3-[(4-Bromo-2-methylphenoxy)methyl]pyrrolidine HCl | C₁₃H₁₇BrClNO | 318.5 | Methyl (CH₃), Bromo (Br) | MFCD13560653 | Chemical intermediates, drug design |

| 3-(4-Bromo-2-isopropylphenoxy)pyrrolidine HCl | C₁₃H₁₉BrClNO | 320.5 | Isopropyl (C₃H₇), Bromo (Br) | MFCD13560782 | Organic synthesis, agrochemicals |

| 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine HCl | C₁₁H₁₃ClF₃NO | 267.7 | Trifluoromethyl (CF₃) | MFCD13561140 | Medicinal chemistry, fluorinated APIs |

| 3-(Boc-amino)pyrrolidine HCl | C₁₀H₂₀ClN₂O₂ | 246.7 | Boc-protected amine | 1286761-93-0 | Peptide synthesis, drug development |

Notes:

- Nitro vs. Alkyl Groups : The nitro group in the target compound enhances electrophilicity, enabling nucleophilic substitution reactions, whereas methyl or isopropyl substituents () increase hydrophobicity and steric bulk, affecting binding affinity in drug-receptor interactions .

- Trifluoromethyl Substitution : The CF₃ group () introduces strong electron-withdrawing effects and metabolic stability, making it valuable in fluorinated drug candidates .

- Boc-Amino Functionalization: The Boc-protected amine () serves as a versatile intermediate for peptide coupling and chiral synthesis .

Research Findings and Pharmacological Implications

- Reactivity: The nitro group in 3-(4-Bromo-2-nitrophenoxy)pyrrolidine HCl facilitates reduction to amines or participation in Suzuki-Miyaura cross-coupling reactions, a feature absent in methyl- or isopropyl-substituted analogues .

- Biological Activity : Bromine substituents (common in all analogues) are associated with enhanced lipophilicity and membrane permeability, critical for CNS-targeting drugs. However, the nitro group may confer cytotoxicity, necessitating careful optimization .

- Thermal Stability : Trifluoromethyl-substituted pyrrolidines () exhibit higher thermal stability (storage at room temperature) compared to nitro derivatives, which may degrade under prolonged light exposure .

Biological Activity

3-(4-Bromo-2-nitrophenoxy)pyrrolidine hydrochloride is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of a pyrrolidine ring substituted with a 4-bromo-2-nitrophenoxy group. This structural configuration is significant for its biological interactions and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may function as an inhibitor or probe in biological studies, influencing various molecular pathways. The presence of the nitro and bromo substituents enhances its reactivity and selectivity towards certain biological targets .

Antibacterial and Antifungal Properties

Research has indicated that pyrrolidine derivatives exhibit notable antibacterial and antifungal activities. In vitro studies have shown that compounds similar to this compound can inhibit the growth of various pathogenic bacteria and fungi. The presence of halogen substituents, such as bromine, is often linked to enhanced bioactivity .

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| 3-(4-Bromo-2-nitrophenoxy) | TBD | Staphylococcus aureus |

| 2,6-Dipiperidino-1,4-dibromobenzene | TBD | Escherichia coli |

| 1,3-Dipyrrolidinobenzene | No activity | Various |

Case Studies

- Antimicrobial Activity : A study evaluated the antibacterial effects of several pyrrolidine derivatives, including those with nitro and bromo substitutions. The results indicated that compounds with electron-withdrawing groups significantly increased antimicrobial potency against Gram-positive bacteria like Staphylococcus aureus while showing variable activity against Gram-negative strains .

- Mechanistic Studies : Another study focused on the mechanism by which pyrrolidine derivatives inhibit bacterial growth. It was found that these compounds disrupt bacterial cell wall synthesis, leading to cell lysis. The presence of the nitro group was crucial for this mechanism, enhancing the compound's interaction with bacterial enzymes involved in cell wall biosynthesis .

Research Findings

Recent investigations into the pharmacological properties of this compound have highlighted its potential as a lead compound for developing new antibacterial agents. Its unique structure allows for modifications that can enhance efficacy and reduce toxicity.

In Vivo Studies

In vivo studies are necessary to confirm the therapeutic potential of this compound. Preliminary results suggest that it may exhibit lower toxicity profiles compared to traditional antibiotics, making it a candidate for further development in treating resistant bacterial infections.

Q & A

Q. What are the optimal synthetic routes for 3-(4-Bromo-2-nitrophenoxy)pyrrolidine hydrochloride, and how can reaction yields be improved?

The synthesis typically involves multi-step reactions, starting with halogenation and nitration of the phenolic precursor, followed by nucleophilic substitution with pyrrolidine. Key steps include:

- Halogenation : Bromination at the para position using reagents like NBS (N-bromosuccinimide) in DMF .

- Nitration : Introduction of the nitro group via mixed acid (HNO₃/H₂SO₄) under controlled temperatures to avoid over-nitration .

- Coupling : Reaction of the bromo-nitrophenol intermediate with pyrrolidine in polar aprotic solvents (e.g., DMSO) at 60–80°C for 12–24 hours .

Yield Optimization : Use of phase-transfer catalysts (e.g., TBAB) and microwave-assisted synthesis can reduce reaction times and improve yields by 15–20% .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- NMR : ¹H/¹³C NMR confirms the presence of the pyrrolidine ring (δ 2.5–3.5 ppm for N–CH₂) and aromatic protons (δ 7.0–8.5 ppm for bromo-nitrophenoxy) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >98% purity .

- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (m/z = 315.99 for [M+H]⁺) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Solubility : Highly soluble in DMSO (>50 mg/mL) and moderately in methanol (10–15 mg/mL). The hydrochloride salt enhances aqueous solubility (5–7 mg/mL in PBS, pH 7.4) .

- Stability : Stable at –20°C for >2 years. Degrades in acidic conditions (pH <3) via nitro group reduction; store under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How does the stereochemistry of the pyrrolidine ring influence biological activity?

The (R)- and (S)-enantiomers exhibit distinct interactions with biological targets:

- (R)-Enantiomer : Shows higher affinity for serotonin receptors (Ki = 120 nM vs. 450 nM for (S)) due to optimal spatial alignment with the binding pocket .

- Methodological Insight : Use chiral HPLC (Chiralpak AD-H column) or enzymatic resolution to separate enantiomers. Activity assays (e.g., radioligand binding) quantify enantioselectivity .

Q. What strategies mitigate conflicting data in SAR studies of halogenated pyrrolidine derivatives?

Contradictions in structure-activity relationships (SAR) often arise from variable assay conditions. Resolve discrepancies by:

- Standardizing Assays : Use identical cell lines (e.g., HEK293 for receptor studies) and buffer conditions (pH, ionic strength) .

- Comparative Analysis : Benchmark against analogs like 3-(4-Chloro-2-nitrophenoxy)pyrrolidine. The bromo-substituted derivative shows 30% higher metabolic stability in liver microsomes due to reduced CYP450 oxidation .

Q. What mechanistic insights explain its inhibitory effects on kinase pathways?

- Binding Mode : Molecular docking reveals hydrogen bonding between the nitro group and ATP-binding site residues (e.g., Lys68 in JAK2). The bromine atom enhances hydrophobic interactions .

- Validation : Knockout models (e.g., CRISPR-edited JAK2⁻/⁻ cells) and competitive ATP assays confirm target specificity .

Q. How can computational methods predict its reactivity in novel synthetic pathways?

- DFT Calculations : Predict electrophilic aromatic substitution (EAS) sites using Fukui indices. The nitro group directs bromination to the para position (ΔE = –2.3 eV) .

- Retrosynthetic Tools : Platforms like Synthia™ propose routes via Buchwald–Hartwig amination or Ullmann coupling, validated by experimental yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.